
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. ADB-CHMINACA is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but is believed to be more potent. In
Wissenschaftliche Forschungsanwendungen
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have potent effects on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and immune system.
Wirkmechanismus
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of these receptors, which results in the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have potent effects on the cardiovascular system, respiratory system, and immune system. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. This compound has also been shown to cause respiratory depression and suppression of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride has several advantages for use in lab experiments. It is a potent synthetic cannabinoid that can be used to study the effects of cannabinoids on the human body. However, there are also several limitations to using this compound in lab experiments. It is a synthetic compound that may not accurately represent the effects of natural cannabinoids. Additionally, this compound has potent psychoactive effects that may make it difficult to study in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride. One area of research is to study the long-term effects of this compound on the human body. Another area of research is to study the effects of this compound on different populations, such as adolescents or individuals with pre-existing medical conditions. Additionally, research could be done to develop new synthetic cannabinoids that have less potent psychoactive effects and fewer negative side effects.
Synthesemethoden
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride is synthesized by reacting 1-(2-diethylaminoethyl)-2-methyl-1H-indole-3-carboxylic acid with methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate in the presence of a base and a catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of this compound.
Eigenschaften
CAS-Nummer |
106280-82-4 |
|---|---|
Molekularformel |
C21H37ClN2O2 |
Molekulargewicht |
385 g/mol |
IUPAC-Name |
diethyl-[2-[(2-octoxyphenyl)methylamino]-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C21H36N2O2.ClH/c1-4-7-8-9-10-13-16-25-20-15-12-11-14-19(20)17-22-21(24)18-23(5-2)6-3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,22,24);1H |
InChI-Schlüssel |
SXVQKVXOIHNIOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1CNC(=O)C[NH+](CC)CC.[Cl-] |
Kanonische SMILES |
CCCCCCCCOC1=CC=CC=C1CNC(=O)C[NH+](CC)CC.[Cl-] |
Synonyme |
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



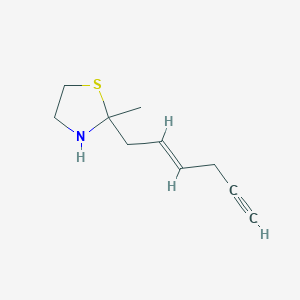
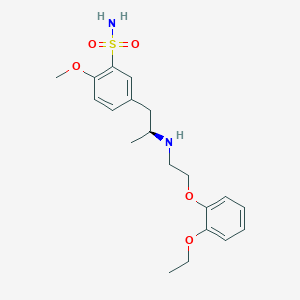
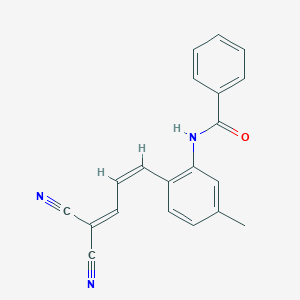



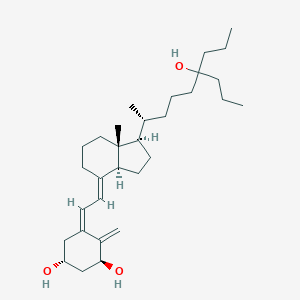
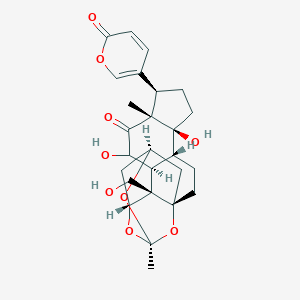
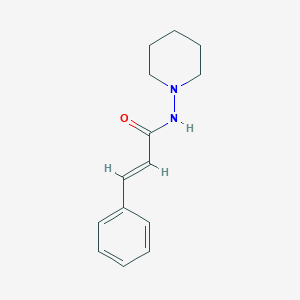
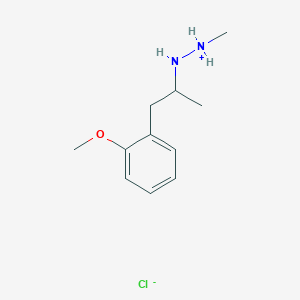



![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)